Cas no 2228560-97-0 (1-ethynyl-1-(methanesulfonylmethyl)cyclopropane)

1-ethynyl-1-(methanesulfonylmethyl)cyclopropane 化学的及び物理的性質
名前と識別子
-
- 1-ethynyl-1-(methanesulfonylmethyl)cyclopropane
- 2228560-97-0
- EN300-1990559
-
- インチ: 1S/C7H10O2S/c1-3-7(4-5-7)6-10(2,8)9/h1H,4-6H2,2H3
- InChIKey: NTHNQBBRTZPYSX-UHFFFAOYSA-N
- ほほえんだ: S(C)(CC1(C#C)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 158.04015073g/mol
- どういたいしつりょう: 158.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 42.5Ų
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990559-10.0g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 10g |
$6390.0 | 2023-05-31 | ||
Enamine | EN300-1990559-2.5g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 2.5g |
$2912.0 | 2023-09-16 | ||
Enamine | EN300-1990559-0.1g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 0.1g |
$1307.0 | 2023-09-16 | ||
Enamine | EN300-1990559-5g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 5g |
$4309.0 | 2023-09-16 | ||
Enamine | EN300-1990559-0.25g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 0.25g |
$1366.0 | 2023-09-16 | ||
Enamine | EN300-1990559-1.0g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 1g |
$1485.0 | 2023-05-31 | ||
Enamine | EN300-1990559-5.0g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 5g |
$4309.0 | 2023-05-31 | ||
Enamine | EN300-1990559-0.05g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 0.05g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1990559-0.5g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 0.5g |
$1426.0 | 2023-09-16 | ||
Enamine | EN300-1990559-10g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 10g |
$6390.0 | 2023-09-16 |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
1-ethynyl-1-(methanesulfonylmethyl)cyclopropaneに関する追加情報
Recent Advances in the Study of 1-Ethynyl-1-(methanesulfonylmethyl)cyclopropane (CAS: 2228560-97-0) in Chemical Biology and Pharmaceutical Research
1-Ethynyl-1-(methanesulfonylmethyl)cyclopropane (CAS: 2228560-97-0) is a cyclopropane derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This compound, characterized by its ethynyl and methanesulfonylmethyl substituents on a cyclopropane ring, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. Recent studies have explored its utility in various chemical transformations, including cycloaddition reactions and cross-coupling reactions, which are pivotal in medicinal chemistry.
One of the key areas of interest is the compound's role in the development of covalent inhibitors. The ethynyl group in 1-ethynyl-1-(methanesulfonylmethyl)cyclopropane can participate in click chemistry reactions, enabling the efficient conjugation of this moiety to biological targets. This property has been leveraged in the design of targeted therapies, particularly in oncology, where covalent inhibitors are increasingly being explored for their ability to form irreversible bonds with disease-relevant proteins. Recent publications have highlighted its use in the synthesis of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression.
In addition to its applications in covalent inhibitor design, 1-ethynyl-1-(methanesulfonylmethyl)cyclopropane has also been investigated as a precursor for the synthesis of cyclopropane-containing bioactive molecules. Cyclopropane rings are known to confer conformational rigidity and metabolic stability to drug candidates, making them valuable scaffolds in medicinal chemistry. Recent work has demonstrated the compound's utility in the synthesis of analogs with improved pharmacokinetic properties, including enhanced oral bioavailability and reduced off-target effects.
Another emerging area of research involves the use of 1-ethynyl-1-(methanesulfonylmethyl)cyclopropane in bioconjugation strategies. The methanesulfonylmethyl group provides a handle for further functionalization, enabling the attachment of fluorescent tags or other reporter groups for imaging and diagnostic applications. This has been particularly useful in the development of probes for studying enzyme activity and protein-protein interactions in live cells.
Despite these promising developments, challenges remain in the scalable synthesis and optimization of 1-ethynyl-1-(methanesulfonylmethyl)cyclopropane-derived compounds. Recent studies have addressed these issues by exploring novel synthetic routes and catalytic systems to improve yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been optimized to facilitate the introduction of diverse substituents onto the cyclopropane core, expanding the structural diversity of accessible derivatives.
In conclusion, 1-ethynyl-1-(methanesulfonylmethyl)cyclopropane (CAS: 2228560-97-0) represents a promising scaffold in chemical biology and drug discovery, with applications ranging from covalent inhibitor design to bioconjugation and probe development. Ongoing research continues to uncover new opportunities for this compound, highlighting its potential to contribute to the next generation of therapeutics and diagnostic tools. Future studies will likely focus on further optimizing its synthetic accessibility and exploring its utility in additional therapeutic areas.
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